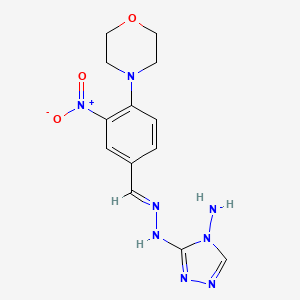![molecular formula C17H17N3O2S B5774249 N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)
N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
作用机制
The mechanism of action of PAC-1 involves the activation of procaspase-3, an inactive precursor to the caspase-3 enzyme that plays a crucial role in apoptosis. PAC-1 binds to a specific site on procaspase-3, causing a conformational change that leads to the activation of caspase-3. Once activated, caspase-3 initiates a cascade of events that ultimately leads to apoptosis.
Biochemical and Physiological Effects:
PAC-1 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to inducing apoptosis, PAC-1 has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen. This dual mechanism of action makes PAC-1 a potentially powerful tool in the fight against cancer.
实验室实验的优点和局限性
One major advantage of using PAC-1 in lab experiments is its specificity for cancer cells. Because PAC-1 targets procaspase-3, which is overexpressed in many types of cancer, it has the potential to be a highly selective cancer treatment. However, one limitation of using PAC-1 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on PAC-1. One area of interest is the development of more efficient synthesis methods to improve the yield of PAC-1 and reduce the cost of production. Another area of focus is the optimization of PAC-1's pharmacokinetics, or the way the drug is absorbed, distributed, metabolized, and eliminated in the body. Finally, there is ongoing research into the use of PAC-1 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its efficacy.
合成方法
The synthesis of PAC-1 involves a multi-step process that begins with the reaction of 4-aminophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. The resulting compound is then reacted with 4-aminobenzoyl chloride to form PAC-1. The final product is purified using column chromatography.
科学研究应用
PAC-1 has been extensively studied for its potential as a cancer treatment. In vitro studies have shown that PAC-1 induces apoptosis in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cells. In vivo studies have also shown promising results, with PAC-1 demonstrating tumor regression in mouse models of breast and colon cancer.
属性
IUPAC Name |
N-[4-(propanoylcarbamothioylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-15(21)20-17(23)19-14-10-8-13(9-11-14)18-16(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMOUHGXSCIPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)


![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)

![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)
![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)



